(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate
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Overview
Description
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety, a hydroxy group, and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of quinuclidine derivatives with thiophene-based reagents under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the thiophene rings can produce a variety of substituted thiophenes .
Scientific Research Applications
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The quinuclidine moiety can interact with neurotransmitter receptors, while the thiophene rings may participate in electron transfer processes. These interactions can modulate various biological activities, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine derivatives: Compounds with similar quinuclidine structures but different functional groups.
Thiophene derivatives: Compounds with thiophene rings but different substituents.
Uniqueness
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of its quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
CAS No. |
2020375-99-7 |
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Molecular Formula |
C17H19NO3S2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m1/s1 |
InChI Key |
GYDFTKNRHZMENP-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Origin of Product |
United States |
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